molecular formula C21H26N2O5 B14485341 2-(Diethylamino)ethyl 4-methyl-2-nitro-3-phenylmethoxybenzoate CAS No. 63879-20-9

2-(Diethylamino)ethyl 4-methyl-2-nitro-3-phenylmethoxybenzoate

Cat. No.: B14485341
CAS No.: 63879-20-9
M. Wt: 386.4 g/mol
InChI Key: VFNZKSGJFPRMTN-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl 4-methyl-2-nitro-3-phenylmethoxybenzoate is an organic compound with a complex structure that includes a diethylamino group, a nitro group, and a phenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl 4-methyl-2-nitro-3-phenylmethoxybenzoate typically involves the esterification of p-nitrobenzoic acid with diethylaminoethanol under acid catalysis . This reaction requires careful control of temperature and pH to ensure the desired product is obtained in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using similar reagents and conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 4-methyl-2-nitro-3-phenylmethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of carboxylic acids and alcohols.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

2-(Diethylamino)ethyl 4-methyl-2-nitro-3-phenylmethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 4-methyl-2-nitro-3-phenylmethoxybenzoate involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with various receptors and enzymes, while the nitro group may undergo reduction to form reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(Diethylamino)ethyl 4-nitrobenzoate: Similar structure but lacks the phenylmethoxy group.

    2-(Diethylamino)ethanethiol: Contains a thiol group instead of the ester and nitro groups.

Uniqueness

2-(Diethylamino)ethyl 4-methyl-2-nitro-3-phenylmethoxybenzoate is unique due to the presence of the phenylmethoxy group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

63879-20-9

Molecular Formula

C21H26N2O5

Molecular Weight

386.4 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-methyl-2-nitro-3-phenylmethoxybenzoate

InChI

InChI=1S/C21H26N2O5/c1-4-22(5-2)13-14-27-21(24)18-12-11-16(3)20(19(18)23(25)26)28-15-17-9-7-6-8-10-17/h6-12H,4-5,13-15H2,1-3H3

InChI Key

VFNZKSGJFPRMTN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=C(C(=C(C=C1)C)OCC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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